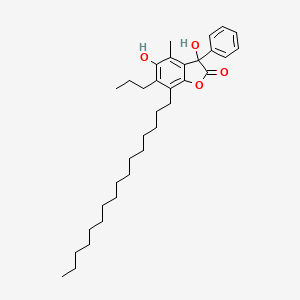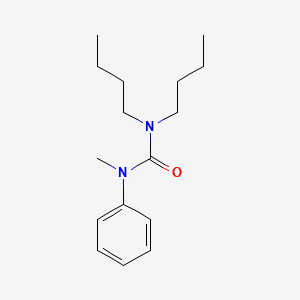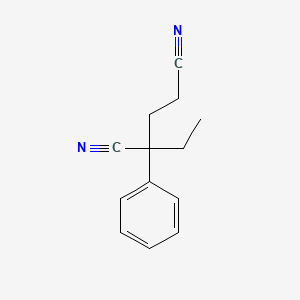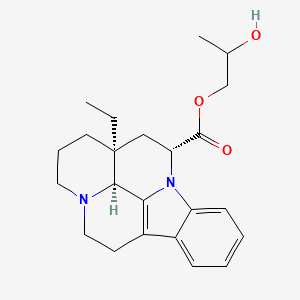
Vinpoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vinpoline: is a synthetic derivative of a vinca alkaloid, primarily used in the treatment of neurological symptoms associated with cerebrovascular diseases . It is known for its ability to enhance cerebral blood flow and improve brain function, making it a valuable compound in medical research and treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinpoline is synthesized through a series of chemical reactions involving the vinca alkaloid as a starting material. The synthesis typically involves the following steps:
Extraction of vinca alkaloid: from the plant source.
Chemical modification: of the vinca alkaloid to introduce specific functional groups.
Purification: of the final product to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and chemical modification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes:
Large-scale extraction: of vinca alkaloid from plant sources.
Chemical synthesis: under controlled conditions to ensure consistency and quality.
Purification and quality control: to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Vinpoline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens and alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties.
Scientific Research Applications
Vinpoline has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the chemical properties of vinca alkaloids.
Biology: Investigated for its effects on cellular processes and neurological functions.
Medicine: Used in the treatment of cerebrovascular diseases and neurological disorders. It has shown potential in improving cognitive functions and memory.
Industry: Employed in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
Vinpoline exerts its effects through several mechanisms:
Inhibition of phosphodiesterase 1 (PDE1) activity: This leads to increased levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), enhancing cerebral blood flow.
Improvement of mitochondrial function: this compound increases glucose and oxygen utilization by the brain, which helps in improving cognitive functions.
Modulation of cholinergic function: It prevents neuronal damage and improves spatial memory by favorably modulating cholinergic pathways.
Comparison with Similar Compounds
Vinpoline is compared with other similar compounds such as:
Vinpocetine: Another vinca alkaloid derivative used for similar neurological conditions.
Vinorelbine: An anti-microtubule agent used in cancer treatment.
Uniqueness: this compound is unique due to its specific mechanism of action, particularly its ability to inhibit phosphodiesterase 1 and improve mitochondrial function, which distinguishes it from other vinca alkaloid derivatives.
Conclusion
This compound is a valuable compound with significant applications in medical research and treatment. Its unique chemical properties and mechanisms of action make it a promising candidate for further research and development in the field of neurology and pharmacology.
Properties
CAS No. |
57694-27-6 |
|---|---|
Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-hydroxypropyl (15S,17R,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene-17-carboxylate |
InChI |
InChI=1S/C23H30N2O3/c1-3-23-10-6-11-24-12-9-17-16-7-4-5-8-18(16)25(20(17)21(23)24)19(13-23)22(27)28-14-15(2)26/h4-5,7-8,15,19,21,26H,3,6,9-14H2,1-2H3/t15?,19-,21-,23+/m1/s1 |
InChI Key |
WCFTYXWKCDJUFP-YJNPREOBSA-N |
SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC(C)O |
Isomeric SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4[C@H](C2)C(=O)OCC(C)O |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(C2)C(=O)OCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carbaldehyde](/img/structure/B1622942.png)
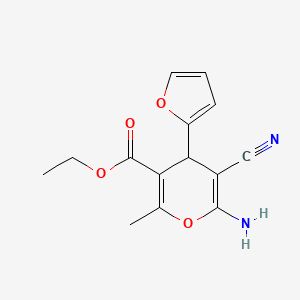
![3-Benzo[1,3]dioxol-5-yl-4-phenyl-butylamine](/img/structure/B1622939.png)
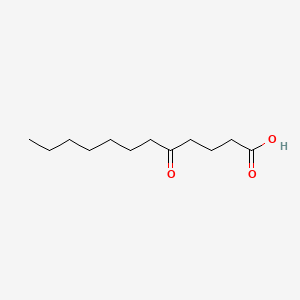
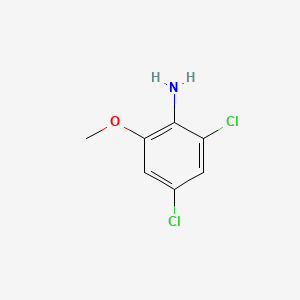
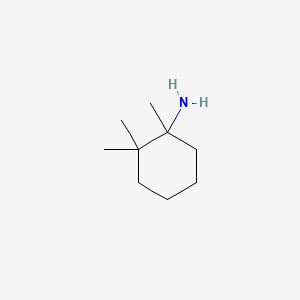
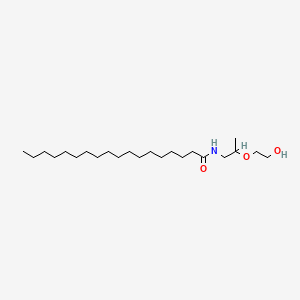
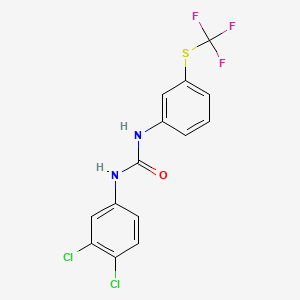
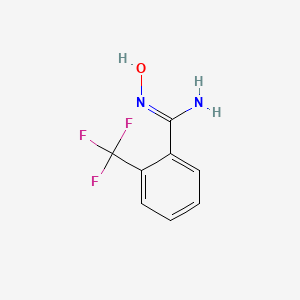
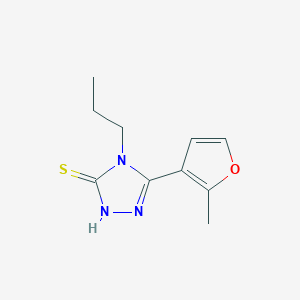
![2-[(6-Methylpyridin-2-yl)methyl]azepane](/img/structure/B1622947.png)
